molecular formula C8H4ClFN2O B12445801 3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazole

3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B12445801
M. Wt: 198.58 g/mol
InChI Key: MBGJSTSKTKXNIR-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a 3-chloro-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-4-fluorobenzohydrazide with a suitable nitrile oxide precursor under acidic or basic conditions to form the oxadiazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds with extended conjugation.

Comparison with Similar Compounds

3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H4ClFN2O

Molecular Weight

198.58 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C8H4ClFN2O/c9-6-3-5(1-2-7(6)10)8-11-4-13-12-8/h1-4H

InChI Key

MBGJSTSKTKXNIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NOC=N2)Cl)F

Origin of Product

United States

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